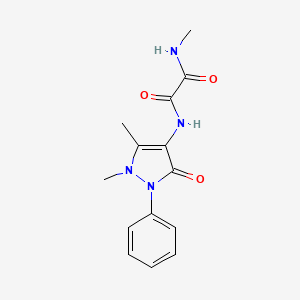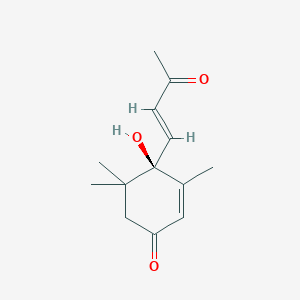
(6R)-dehydrovomifoliol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-dehydrovomifoliol is a dehydrovomifoliol that has R-configuration at the chiral centre. It is an enantiomer of a (6S)-dehydrovomifoliol.
Scientific Research Applications
Application in Glioma Cell Research
The research study by Iser et al. (2015) focused on the modulation of genes in glioma progression by mesenchymal stem cells (MSCs). It highlighted the use of MSC-conditioned medium for treating tumor cells and emphasized the importance of validating reference genes for accurate gene expression analysis in C6 glioma cells. Although this study did not directly involve (6R)-dehydrovomifoliol, it provides insights into gene modulation in glioma cells, which could be relevant for studies investigating the effects of various compounds, including (6R)-dehydrovomifoliol, on glioma cells (Iser et al., 2015).
Application in DHFR Inhibitors Research
Agnieszka Wróbel and D. Drozdowska (2019) discussed the importance of dihydrofolate reductase (DHFR) in designing new anticancer drugs. They summarized studies on the design, synthesis, and structure-activity relationship of DHFR inhibitors, highlighting various methods and potential applications as anticancer agents. This comprehensive review provides a foundation for understanding the interaction and potential of (6R)-dehydrovomifoliol with DHFR-related pathways (Wróbel & Drozdowska, 2019).
Application in Glioma Classification and Biology
Karsy et al. (2017) discussed the role of several key players in glioma classification and biology, including isocitrate dehydrogenase 1 and 2 (IDH1/2), pointing toward individualized treatments for distinct molecular subtypes. Understanding the biology and classification of gliomas is essential when studying the impact of specific compounds like (6R)-dehydrovomifoliol on glioma treatment and progression (Karsy et al., 2017).
Application in Surface Chemistry of Amorphous Silica
The work of L. T. Zhuravlev (2000) focused on the surface chemistry of amorphous silica, discussing the importance of hydroxylation and the interaction of silica surfaces with various compounds. Though not directly related to (6R)-dehydrovomifoliol, this paper provides valuable insights into surface interactions, which could be beneficial for understanding the surface chemistry of different compounds, including (6R)-dehydrovomifoliol (Zhuravlev, 2000).
properties
Product Name |
(6R)-dehydrovomifoliol |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(4R)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m0/s1 |
InChI Key |
JJRYPZMXNLLZFH-GFUIURDCSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=O)C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



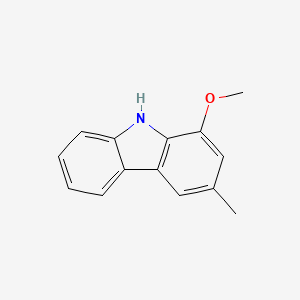




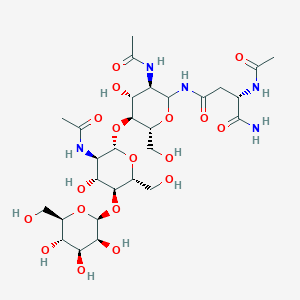
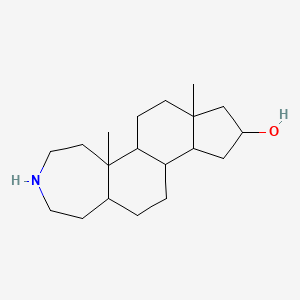

![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
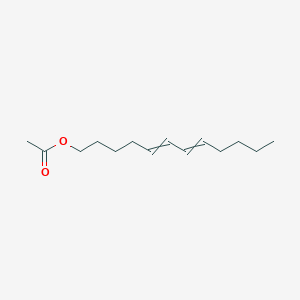
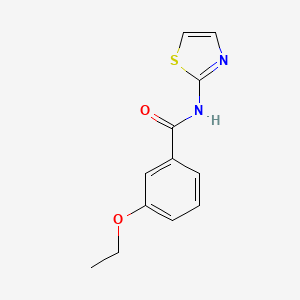
![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)
